molecular formula C27H24N4O2 B2912589 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide CAS No. 1251678-63-3

2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide

Cat. No.: B2912589
CAS No.: 1251678-63-3
M. Wt: 436.515
InChI Key: BLIXUWKUMOMDJS-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide is a complex organic compound that features both a methoxyphenyl group and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action of 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1251678-63-3

Molecular Formula

C27H24N4O2

Molecular Weight

436.515

IUPAC Name

2-(3,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C27H24N4O2/c1-16-4-7-19(8-5-16)14-29-26(32)20-9-11-24-22(13-20)25-23(15-28-24)27(33)31(30-25)21-10-6-17(2)18(3)12-21/h4-13,15,30H,14H2,1-3H3,(H,29,32)

InChI Key

BLIXUWKUMOMDJS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC(=C(C=C5)C)C

solubility

not available

Origin of Product

United States

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